
n-(2,7-Dibromo-9h-fluoren-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,7-Dibromo-9-oxo-9H-fluoren-4-yl)acetamide, also known by its chemical formula C15H9Br2NO2, is a synthetic organic compound. It belongs to the class of acetamides and contains a fluorene core with two bromine substituents. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Bromination of Fluorenone:
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactions::
Oxidation: N-(2,7-Dibromo-9-oxo-9H-fluoren-4-yl)acetamide can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (9-oxo) may be possible.
Substitution: The bromine atoms can participate in substitution reactions.
- Bromination: Br2 in a suitable solvent.
- Acetylation: Acetic anhydride, base (e.g., pyridine).
Major Products:: The major product is N-(2,7-dibromo-9H-fluoren-4-yl)acetamide itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Used in materials science and as a reference compound.
Mechanism of Action
The exact mechanism of action is context-dependent and requires further research. It may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
N-(2,7-Dibromo-9-oxo-9H-fluoren-4-yl)acetamide is unique due to its specific bromination pattern. Similar compounds include other fluorene derivatives and acetamides.
Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge.
Properties
CAS No. |
1785-10-0 |
|---|---|
Molecular Formula |
C15H11Br2NO |
Molecular Weight |
381.06 g/mol |
IUPAC Name |
N-(2,7-dibromo-9H-fluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H11Br2NO/c1-8(19)18-14-7-12(17)6-10-4-9-5-11(16)2-3-13(9)15(10)14/h2-3,5-7H,4H2,1H3,(H,18,19) |
InChI Key |
YXURSMHNWJXGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


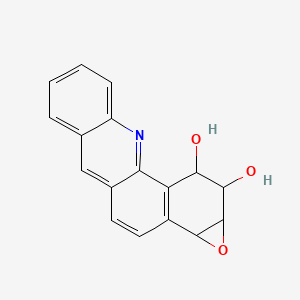
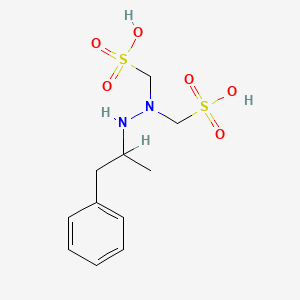

![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)

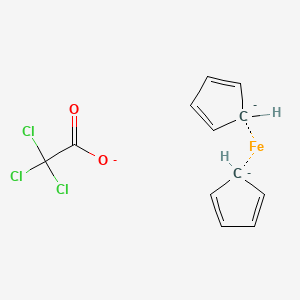


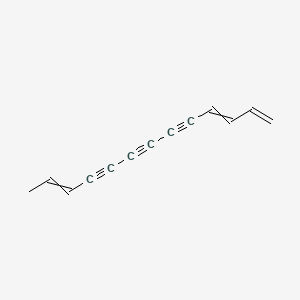
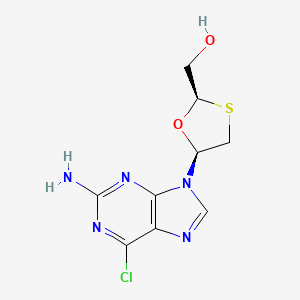
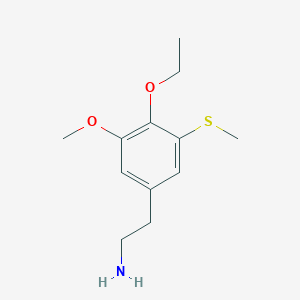
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)

